molecular formula C10H13N3O2S B2626832 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one CAS No. 898421-24-4

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

Cat. No.: B2626832
CAS No.: 898421-24-4
M. Wt: 239.29
InChI Key: DDNXIFWTFOGNPR-UHFFFAOYSA-N
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Description

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a pyrimidinone derivative characterized by a sulfanyl (-S-) linker attached to a 2-oxo-2-pyrrolidin-1-ylethyl substituent at the 6-position of the pyrimidin-2-one core. The pyrrolidinyl moiety introduces a cyclic amide group, which may enhance lipophilicity and influence binding affinity to biological targets, such as enzymes or receptors. The sulfanyl group and pyrimidinone core are common in bioactive molecules, often contributing to hydrogen bonding, metabolic stability, and enzymatic interactions .

Properties

CAS No.

898421-24-4

Molecular Formula

C10H13N3O2S

Molecular Weight

239.29

IUPAC Name

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15)

InChI Key

DDNXIFWTFOGNPR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one typically involves the reaction of pyrimidinone derivatives with pyrrolidinone-containing intermediates. One common method involves the nucleophilic substitution reaction where a pyrimidinone derivative is reacted with a pyrrolidinone derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediate compounds, followed by their coupling under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one ()

  • Core Structure : Pyrimidin-4-one (isomeric to pyrimidin-2-one).
  • Substituents: 6-position: Amino (-NH₂) group. 2-position: Sulfanyl (-S-) group. 1-position: Phenyl ring.
  • The phenyl group at the 1-position increases aromaticity and may improve membrane permeability but reduces conformational flexibility.

6-{3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one ()

  • Core Structure : Pyridin-2-one (vs. pyrimidin-2-one).
  • Substituents :
    • 6-position: Phenyl ring with a sulfanyl-linked 1-methylimidazole group.
  • Key Differences: The pyridinone core lacks the nitrogen atom at the 3-position of pyrimidinone, altering electronic distribution and hydrogen-bonding capacity.
  • Inferred Properties : Enhanced solubility in acidic environments due to imidazole’s protonation, contrasting with the target compound’s neutral pyrrolidinyl group .

Compounds with Similar Substituents

Quaternary Ammonium Salts Derived from 2,6-Dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol ()

  • Core Structure: Phenol (vs. pyrimidinone).
  • Substituents :
    • 4-position: 2-oxo-2-pyrrolidin-1-ylethyl group (identical to the target compound).
    • 2,6-positions: Bromine atoms replaced by quaternary ammonium groups.
  • Key Differences: The phenolic core is more electron-rich than pyrimidinone, affecting reactivity in alkylation or nucleophilic substitution reactions. Quaternary ammonium groups confer cationic charge, enhancing water solubility but limiting membrane permeability compared to the neutral sulfanyl group in the target compound.
  • Synthetic Relevance : Both compounds share the 2-oxo-pyrrolidinylethyl substituent, suggesting analogous synthetic strategies (e.g., alkylation in DMF with K₂CO₃) .

Research Implications and Limitations

  • Structural Insights : The 2-oxo-pyrrolidinylethyl group in the target compound may optimize binding to enzymes like L-芳香氨基酸脱羧酶 (L-AADC), as seen in fluorinated analogs (). However, direct evidence for this compound’s activity is lacking.
  • Gaps in Data: No pharmacological or pharmacokinetic studies on the target compound were identified in the provided evidence. Comparisons rely on structural extrapolation.
  • Future Directions : Synthesis of derivatives with modified sulfanyl linkers or pyrrolidinyl groups could elucidate structure-activity relationships.

This analysis underscores the importance of substituent positioning and core heterocycles in dictating molecular behavior, providing a roadmap for further investigation into this compound and its analogs.

Biological Activity

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies supported by empirical data.

Chemical Structure and Properties

The compound has the molecular formula C10H13N3O2SC_{10}H_{13}N_{3}O_{2}S and features a pyrimidine ring, a pyrrolidine moiety, and a sulfanyl group. Its unique structure enables it to interact with various biological targets, making it suitable for medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. Meanwhile, the pyrimidine and pyrrolidine components may enhance binding affinity to specific targets, influencing cellular pathways involved in cancer proliferation and microbial resistance.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro assays using A549 lung adenocarcinoma cells showed that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin. For instance, compounds containing specific substituents on the pyrimidine ring displayed enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Selected Derivatives

Compound IDIC50 (µM)Cell LineReference
Compound 1566A549 (Lung Cancer)
Compound 2145A549 (Lung Cancer)
Cisplatin25A549 (Lung Cancer)Standard Control

Antimicrobial Activity

In addition to anticancer effects, this compound has shown significant antimicrobial activity against multidrug-resistant strains of bacteria. In particular, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

PathogenMIC (µg/mL)Compound IDReference
Staphylococcus aureus3.12Compound X
Escherichia coli12.5Compound Y
Klebsiella pneumoniae6.25Compound Z

Study on Anticancer Properties

A comprehensive study evaluated various derivatives of the compound using an MTT assay to assess cytotoxicity on both cancerous (A549) and non-cancerous (HSAEC-1 KT) cells. Results indicated that while some compounds effectively targeted cancer cells, they exhibited minimal cytotoxicity towards healthy cells, suggesting a favorable therapeutic index .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties against clinically relevant pathogens. Compounds were screened for their effectiveness against carbapenem-resistant strains, demonstrating significant activity that could offer new avenues for treating infections caused by resistant bacteria .

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